molecular formula C12H15NO4 B1600035 Tert-butyl 3-formyl-4-hydroxyphenylcarbamate CAS No. 402826-43-1

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Cat. No.: B1600035
CAS No.: 402826-43-1
M. Wt: 237.25 g/mol
InChI Key: ZIRPXIWFPWEAQR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-4-hydroxyphenylcarbamate typically involves the protection of amine groups using carbamates. One common method is the use of tert-butyloxycarbonyl (Boc) protecting groups, which can be installed and removed under relatively mild conditions . The synthesis may involve the reaction of an amine with di-tert-butyl dicarbonate to form the Boc-protected amine, followed by further reactions to introduce the formyl and hydroxyphenyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of carbamate synthesis and protection group chemistry are likely to be applied on a larger scale with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is a ketone or aldehyde.

    Reduction: The major product is an alcohol.

    Substitution: The major products are ethers or esters, depending on the reagents used.

Scientific Research Applications

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-4-hydroxyphenylcarbamate involves the protection of amine groups through the formation of carbamates. The Boc protecting group is stable under a variety of conditions but can be removed using strong acids such as trifluoroacetic acid (TFA). The removal of the Boc group generates a tert-butyl carbocation, which is stabilized by resonance and undergoes decarboxylation to release carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Used as a protecting group for amines.

    tert-Butyl 4-hydroxyphenylcarbamate: Similar structure but lacks the formyl group.

    tert-Butyl 3-formylphenylcarbamate: Similar structure but lacks the hydroxy group.

Uniqueness

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate is unique due to the presence of both formyl and hydroxy groups, which provide additional functionalization options for further chemical modifications. This dual functionality makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(3-formyl-4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-4-5-10(15)8(6-9)7-14/h4-7,15H,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRPXIWFPWEAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461294
Record name Carbamic acid, (3-formyl-4-hydroxyphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402826-43-1
Record name Carbamic acid, (3-formyl-4-hydroxyphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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